molecular formula C20H15ClN4O3S B2801269 N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 955524-52-4

N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2801269
CAS RN: 955524-52-4
M. Wt: 426.88
InChI Key: ZGFQITXRNQFQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O3S and its molecular weight is 426.88. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry

Heterocyclic derivatives of guanidine have been explored for their unique structural properties. For example, compounds derived from the action of ketene on specific guanidines, similar in complexity to the compound , have been structurally characterized through crystal structure analysis, revealing insights into their formation and molecular configuration (Banfield, Fallon, & Gatehouse, 1987). This research area involves studying the molecular structures and synthesis pathways of complex heterocyclic compounds.

Antiviral and Antimicrobial Applications

New acetamide derivatives, including those with complex heterocyclic structures, have shown potential in antiviral research, particularly against human cytomegalovirus (Paramonova et al., 2020). Additionally, novel heterocyclic compounds with sulfamido moieties have been evaluated for their antibacterial and antifungal activities, showcasing the potential of such compounds in antimicrobial treatments (Nunna et al., 2014).

Antitumor Activities

The antitumor properties of heterocyclic compounds have been a significant area of research. For instance, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, which share structural similarities with the compound , have been synthesized and evaluated for their antitumor activities. Some derivatives exhibited potent anticancer activity, comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).

Structural and Conformational Studies

The structural elucidation of heterocyclic compounds, including pyrimidines and pyrimidinones, is crucial for understanding their chemical behavior and potential applications. Studies involving X-ray analysis, NMR, and IR spectroscopy have provided valuable insights into the conformational behavior of such compounds, informing their synthesis and application in various fields (Kataev et al., 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c21-13-5-7-14(8-6-13)23-17(26)12-24-16-4-1-9-22-18(16)19(27)25(20(24)28)11-15-3-2-10-29-15/h1-10H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFQITXRNQFQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CS4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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